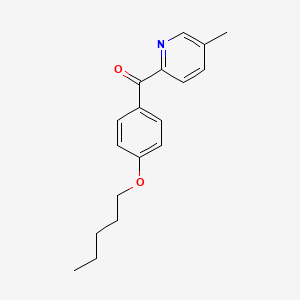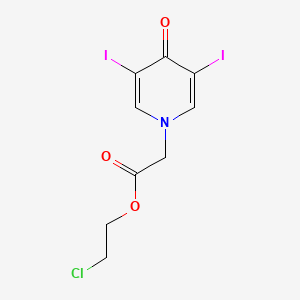![molecular formula C14H23ClN2O B1441336 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol-Dihydrochlorid CAS No. 1233641-93-4](/img/structure/B1441336.png)
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vorbereitungsmethoden
The synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.
Wirkmechanismus
The mechanism of action of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the desired biological or therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methylbenzyl)piperazine: This compound is an intermediate in the synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride and shares similar structural features.
2-[1-(2-Chlorobenzyl)-2-piperazinyl]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.
Eigenschaften
CAS-Nummer |
1233641-93-4 |
|---|---|
Molekularformel |
C14H23ClN2O |
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;/h2-5,14-15,17H,6-11H2,1H3;1H |
InChI-Schlüssel |
JCVUIYBSJQEIHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)
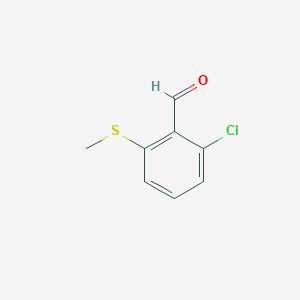


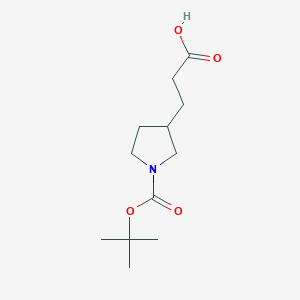
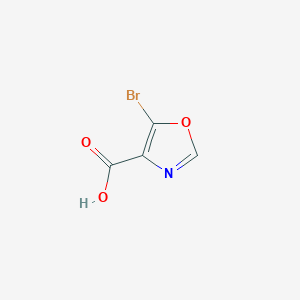
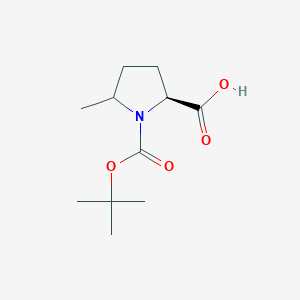

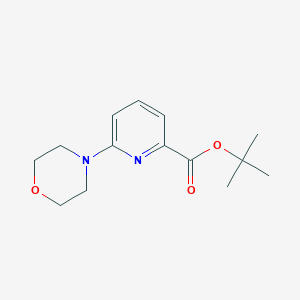
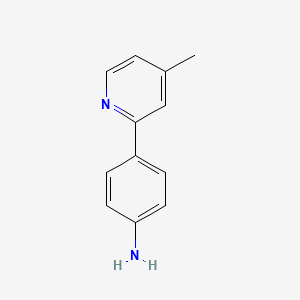
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
